molecular formula C8H8F3NO B12864493 2-Fluoro-3-(2,2-difluoroethoxy)aniline

2-Fluoro-3-(2,2-difluoroethoxy)aniline

Cat. No.: B12864493
M. Wt: 191.15 g/mol
InChI Key: MPYBKEORVGEQFF-UHFFFAOYSA-N
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Description

2-Fluoro-3-(2,2-difluoroethoxy)aniline is an organic compound with the molecular formula C8H8F3NO and a molecular weight of 191.15 g/mol It is characterized by the presence of a fluoro group at the second position and a difluoroethoxy group at the third position on the aniline ring

Chemical Reactions Analysis

2-Fluoro-3-(2,2-difluoroethoxy)aniline undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Fluoro-3-(2,2-difluoroethoxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(2,2-difluoroethoxy)aniline involves its interaction with molecular targets such as enzymes or receptors. The presence of fluoro groups can enhance binding affinity and selectivity towards specific targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar compounds to 2-Fluoro-3-(2,2-difluoroethoxy)aniline include other fluoroanilines and difluoroethoxy-substituted anilines. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example:

The uniqueness of this compound lies in the combination of both fluoro and difluoroethoxy groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

3-(2,2-difluoroethoxy)-2-fluoroaniline

InChI

InChI=1S/C8H8F3NO/c9-7(10)4-13-6-3-1-2-5(12)8(6)11/h1-3,7H,4,12H2

InChI Key

MPYBKEORVGEQFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OCC(F)F)F)N

Origin of Product

United States

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